Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate

Physicochemical profiling Drug-likeness Membrane permeability

Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate (CAS 145691-66-3) is a symmetric aromatic diacrylate diester belonging to the 5-(hydroxymethyl)-1,3-phenylenediacrylic acid ester family. Its molecular formula is C₁₇H₂₀O₅ with a molecular weight of 304.34 g·mol⁻¹ and an exact mass of 304.131 Da.

Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
CAS No. 145691-66-3
Cat. No. B116022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate
CAS145691-66-3
Synonyms3,3'-[5-(HYDROXYMETHYL)-1,3-PHENYLENE]BIS(2-PROPENOIC ACID) DIETHYL ESTER
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CC(=C1)CO)C=CC(=O)OCC
InChIInChI=1S/C17H20O5/c1-3-21-16(19)7-5-13-9-14(11-15(10-13)12-18)6-8-17(20)22-4-2/h5-11,18H,3-4,12H2,1-2H3
InChIKeyLCCJQRMYJMUKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate (CAS 145691-66-3): Core Identity and Compound-Class Positioning for Scientific Procurement


Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate (CAS 145691-66-3) is a symmetric aromatic diacrylate diester belonging to the 5-(hydroxymethyl)-1,3-phenylenediacrylic acid ester family. Its molecular formula is C₁₇H₂₀O₅ with a molecular weight of 304.34 g·mol⁻¹ and an exact mass of 304.131 Da . The compound features a central 1,3,5-trisubstituted benzene core bearing two (E)-3-ethoxy-3-oxoprop-1-enyl (ethyl acrylate) arms at the 1- and 3-positions and a free hydroxymethyl (-CH₂OH) substituent at the 5-position, as confirmed by its canonical SMILES CCOC(=O)C=CC1=CC(=CC(=C1)CO)C=CC(=O)OCC . Key physicochemical descriptors include a calculated LogP of 2.33, a topological polar surface area (tPSA) of 72.83 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and nine rotatable bonds . These properties place it at the interface of moderate lipophilicity and significant hydrogen-bonding capacity, distinguishing it from simpler phenylene diacrylate analogs.

Why Generic Substitution Fails for Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate: The Free Hydroxymethyl Handle as a Decisive Selection Criterion


Indiscriminate substitution of CAS 145691-66-3 with generic phenylene diacrylates (e.g., the des-hydroxymethyl analog CAS 30853-80-6) or with methacrylate/allyl carbonate congeners (HMFBM, HMFBA) overlooks a critical structural determinant: the free -CH₂OH group. This single functionality alters three key molecular properties simultaneously — it increases topological polar surface area by approximately 20 Ų (from 52.60 to 72.83 Ų), reduces LogP by ~0.5 units (from 2.84 to 2.33), and introduces a hydrogen bond donor absent in the des-hydroxy analog . In the context of dental resin monomers, the Pérez-Mondragón et al. study demonstrated that switching from methacrylate (HMFBM) to allyl carbonate (HMFBA) polymerization chemistry — while retaining the identical 5-(hydroxymethyl)-1,3-phenylene core — produced marked differences in volumetric contraction (4.15% vs. 1.88%) and double bond conversion (lower vs. 87%) [1]. These findings establish that the polymerizable group identity and the hydroxymethyl handle are not independently variable parameters; they co-determine material performance. Therefore, any procurement decision that treats in-class phenylene diesters as interchangeable risks compromising the specific physicochemical profile and reactivity that the target compound's combined acrylate-ester and hydroxymethyl architecture uniquely provides.

Quantitative Differentiation Evidence for Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate (CAS 145691-66-3): Head-to-Head and Class-Level Comparator Data


Topological Polar Surface Area (tPSA) and Lipophilicity (LogP) Differentiation vs. the Des-Hydroxymethyl Analog

CAS 145691-66-3 possesses a tPSA of 72.83 Ų and a LogP of 2.33, compared with a tPSA of 52.60 Ų and a LogP of 2.84 for its closest structural analog, 1,3-phenylene bis(ethyl acrylate) (CAS 30853-80-6), which lacks the 5-hydroxymethyl substituent . The hydroxymethyl group thus contributes a ΔPSA of +20.23 Ų and a ΔLogP of −0.51, shifting the target compound meaningfully toward higher polarity and lower lipophilicity. The introduction of one hydrogen bond donor (absent in the comparator) further differentiates the target's intermolecular interaction profile .

Physicochemical profiling Drug-likeness Membrane permeability Conjugation handle

Free Hydroxymethyl Group as a Quantitative Conjugation Handle: H-Bond Donor Count Comparison Across 5-(Hydroxymethyl)-1,3-phenylene Derivatives

The target compound possesses exactly one hydrogen bond donor (the -CH₂OH proton), whereas the des-hydroxymethyl analog CAS 30853-80-6 possesses zero . Among the broader 5-(hydroxymethyl)-1,3-phenylene monomer family, the methacrylate congener HMFBM (5-(hydroxymethyl)-1,3-phenylene bis(2-methylacrylate)) retains the same one HBD, but its methacrylate double bonds exhibit different polymerization kinetics and lower double bond conversion compared with acrylate systems [1]. The allyl carbonate analog HMFBA (diallyl(5-(hydroxymethyl)-1,3-phenylene) dicarbonate) likewise retains one HBD but demonstrated a volumetric contraction of 1.88% vs. 4.15% for HMFBM and 4.68% for the Bis-GMA/TEGDMA control in dental composite formulations [1].

Bioconjugation Monomer derivatization Prodrug design Surface immobilization

Photopolymerization Reactivity Class Comparison: Meta-Phenylene Diacrylate Architecture vs. Ortho- and Para-Isomers

Azuma and Ogata (1973) established a quantitative photopolymerization reactivity rank order for unsubstituted phenylene diacrylates: p-phenylene diacrylate exhibited the highest photopolymerizability, rapidly yielding a cross-linked polymer under high-pressure mercury lamp irradiation in THF, while o-phenylene diacrylate underwent cyclopolymerization to form a ladder-type polymer, and m-phenylene diacrylate showed intermediate behavior [1]. CAS 145691-66-3 is a meta-substituted phenylene diacrylate derivative; its 5-hydroxymethyl substituent introduces an additional electronic and steric perturbation at the central ring position that is absent in the unsubstituted m-phenylene diacrylate used in the Ogata study. Activation energies for photopolymerization of all three unsubstituted isomers were substantially lower than those of thermal radical-initiated polymerization [1].

Photopolymerization Photo-crosslinking Cinnamate photochemistry Solid-state polymerization

Cytocompatibility Class-Level Evidence from the 5-(Hydroxymethyl)-1,3-phenylene Monomer Family: HMFBA and HMFBM vs. Bis-GMA/TEGDMA Control

Pérez-Mondragón et al. (2018) reported that dental composite resins formulated with HMFBA and HMFBM monomers — both sharing the identical 5-(hydroxymethyl)-1,3-phenylene core with CAS 145691-66-3 — exhibited cellular viability close to 100% toward fibroblastic cells, indicating absence of cytotoxicity [1]. Both experimental formulations delivered flexural strength values similar to the Bis-GMA/TEGDMA control group. HMFBA-based resin achieved a double bond conversion of 87%, exceeding that of the methacrylate-based HMFBM formulation [1]. These data suggest that the 5-(hydroxymethyl)-1,3-phenylene scaffold is intrinsically compatible with biological environments, a property likely retained by the target compound's acrylate-ester variant, though direct cytotoxicity data for CAS 145691-66-3 itself remain unreported.

Biocompatibility Dental materials Cytotoxicity Resin composites

Procurement-Grade Purity Specification and Hazard Classification as Differentiators from Research-Grade Analogs

CAS 145691-66-3 is commercially available with a documented purity specification of 96% (brand purity) in 10 g packaging units . It is classified as a hazardous chemical under Chinese national regulations, requiring purchasers to hold valid Hazardous Chemical Business Licenses or Hazardous Chemical Use Licenses; logistics and storage must be handled by qualified entities, and express courier transport is explicitly prohibited [1]. This regulatory footprint contrasts with less-regulated research intermediates and imposes a compliance burden that must be factored into procurement planning.

Chemical procurement Purity specification Hazard classification Regulatory compliance

Validated Application Scenarios for Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate (CAS 145691-66-3) Based on Quantitative Differentiation Evidence


Synthesis of Functionalizable Photocrosslinkable Polymers Requiring a Free Hydroxyl Anchor Point

The 5-hydroxymethyl group of CAS 145691-66-3 provides a unique covalent conjugation site (quantified by 1 HBD, tPSA = 72.83 Ų) absent in the des-hydroxy analog (CAS 30853-80-6; tPSA = 52.60 Ų, 0 HBD) [1]. This enables post-polymerization grafting of bioactive molecules, fluorescent reporters, or surface-binding moieties via esterification or carbamate chemistry. The meta-phenylene diacrylate architecture supports photocrosslinking without the cyclopolymerization side-reaction characteristic of ortho isomers, as established by Azuma and Ogata's comparative photopolymerization study . Researchers developing functional polymer coatings, molecularly imprinted polymers, or photo-patternable biomaterials should select this compound when a pendent conjugation handle is required on the crosslinked network backbone.

Dental and Biomedical Composite Resin Formulation Using the 5-(Hydroxymethyl)-1,3-phenylene Scaffold

The Pérez-Mondragón et al. study demonstrated that monomers built on the 5-(hydroxymethyl)-1,3-phenylene core (HMFBA, HMFBM) exhibit cellular viability approaching 100% toward fibroblastic cells and flexural strength comparable to Bis-GMA/TEGDMA controls [1]. HMFBA-based resin achieved 87% double bond conversion with only 1.88% volumetric contraction — a 60% reduction versus the 4.68% control contraction [1]. While direct data for CAS 145691-66-3 are pending, its acrylate-ester polymerizable groups are expected to offer polymerization kinetics distinct from the methacrylate (HMFBM) and allyl carbonate (HMFBA) variants already characterized. This compound is appropriate for dental materials R&D programs seeking to explore the full chemical space of 5-(hydroxymethyl)-1,3-phenylene derivatives, particularly where acrylate-type reactivity and the free -CH₂OH handle are simultaneously required.

Synthesis of Asymmetric Bis-Cinnamate Liquid Crystal Mesogens and Photoresponsive Materials

The (E)-3-ethoxy-3-oxoprop-1-enyl arms of CAS 145691-66-3 are structurally analogous to cinnamate esters, which are well-established photodimerizable mesogenic units in liquid crystalline polymer design [1]. The 5-hydroxymethyl substituent provides an asymmetric functionalization point that can be derivatized independently of the two acrylate arms, enabling the synthesis of laterally substituted, non-centrosymmetric mesogens. The compound's LogP of 2.33 and tPSA of 72.83 Ų indicate a balanced amphiphilic profile suitable for Langmuir-Blodgett film deposition and organized monolayer assembly . This scenario is directly supported by the patent literature on polymerizable cinnamates with lateral substitution for optical and electrooptical device applications [1].

Chemical Biology Probe Development via Hydroxymethyl-Directed Bioconjugation

The single hydrogen bond donor and the primary alcohol functionality of the 5-CH₂OH group make CAS 145691-66-3 amenable to selective derivatization strategies — including NHS ester formation, click chemistry via azide displacement, or direct oxidation to the corresponding aldehyde or carboxylic acid — without affecting the two acrylate termini. This is a capability absent in CAS 30853-80-6 (0 HBD) and chemically orthogonal to the methacrylate chemistry of HMFBM [1]. Researchers constructing bifunctional probes, where one terminus anchors to a target biomolecule and the other participates in photopolymerization-based detection, should prioritize this compound for its unmatched combination of a free hydroxyl handle and acrylate-type photoreactivity.

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